3,6-Dibromo-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-iodopyridine can be synthesized through various methods. One common approach involves the bromination and iodination of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, iodination can be achieved using reagents such as potassium iodide and cuprous iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include lithium diisopropylamide (LDA) and organolithium reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in Suzuki-Miyaura and Stille couplings, with conditions such as elevated temperatures and inert atmospheres.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
3,6-Dibromo-2-iodopyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-Dibromo-2-iodopyridine exerts its effects depends on the specific reaction or applicationIn coupling reactions, the compound serves as a substrate for the formation of new carbon-carbon bonds, facilitated by metal catalysts .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromopyridine
- 2,4-Dibromo-3-iodopyridine
- 3,6-Difluoro-2-methoxypyridine
Uniqueness
3,6-Dibromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions sets it apart from other halogenated pyridines .
Properties
Molecular Formula |
C5H2Br2IN |
---|---|
Molecular Weight |
362.79 g/mol |
IUPAC Name |
3,6-dibromo-2-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
InChI Key |
WLVRFXKYHPVEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.